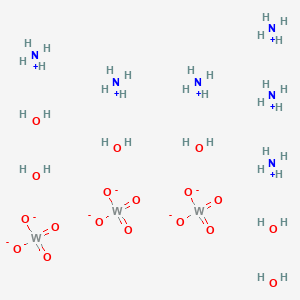
2,3-Dinitrobenzoic acid
説明
Synthesis Analysis
The synthesis of compounds related to 2,3-dinitrobenzoic acid often involves multi-step chemical processes including nitration, esterification, amination, and dehydration, starting from benzoic acid or its derivatives. A notable example includes the synthesis of 3,5-dinitrobenzonitrile through a process that includes nitration and esterification, showcasing the complex synthetic pathways that can lead to nitrobenzoic acid derivatives (Jia Si-yuan, 2009)(Jia Si-yuan, 2009).
Molecular Structure Analysis
The molecular structure of 2,3-dinitrobenzoic acid derivatives is often determined using techniques such as single-crystal X-ray diffraction. These structures reveal the presence of strong hydrogen bonding and other intermolecular interactions that contribute to the stability and properties of the compounds. For instance, coordination polymers formed with 3,5-dinitrobenzoic acid exhibit complex three-dimensional structures dependent on the solvent used for synthesis, demonstrating the influence of molecular structure on the self-assembly and properties of these materials (Pedireddi & Varughese, 2004)(Pedireddi & Varughese, 2004).
Chemical Reactions and Properties
2,3-Dinitrobenzoic acid and its derivatives participate in a variety of chemical reactions, including the formation of coordination polymers, supramolecular assemblies, and cocrystals. These reactions often involve hydrogen bonding, proton transfer, and coordination to metal ions, leading to materials with unique properties. For example, the formation of supramolecular assemblies through hydrogen bonding and coordination to metal ions highlights the compound's ability to engage in complex chemical interactions (Varughese & Pedireddi, 2005)(Varughese & Pedireddi, 2005).
Physical Properties Analysis
The physical properties of 2,3-dinitrobenzoic acid derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure and intermolecular interactions. The crystal structures of these compounds, determined by single-crystal X-ray diffraction, reveal the presence of extensive hydrogen-bonding networks and other non-covalent interactions that influence their physical properties (Lynch et al., 1994)(Lynch et al., 1994).
Chemical Properties Analysis
The chemical properties of 2,3-dinitrobenzoic acid derivatives, including reactivity, acidity, and the ability to form various chemical bonds, are essential for understanding their behavior in chemical reactions. These properties are often investigated through experimental studies and theoretical calculations, providing insights into the compound's behavior in complex chemical systems (Sathya, Dhamodharan, & Dhandapani, 2018)(Sathya, Dhamodharan, & Dhandapani, 2018).
科学的研究の応用
1. Fluorescent Sensor
- Application Summary: 2,3-Dinitrobenzoic acid is used in the creation of a fluorescent sensor based on a dimethylxanthene skeleton. This sensor has an oxyanion hole structure, which includes a suitable cavity for the association of carboxylic acids .
- Methods of Application: The receptor’s fluorescence is quenched upon the addition of dinitrobenzoic acid .
- Results or Outcomes: The sensor was successfully synthesized and its fluorescence was observed to be quenched upon the addition of dinitrobenzoic acid .
2. Crystal Growth
- Application Summary: 2,3-Dinitrobenzoic acid is used in the synthesis of benzimidazolium 3,5-dinitrobenzoate (BDB) single crystals .
- Methods of Application: BDB was synthesized using benzimidazole and 3,5-dinitrobenzoic acid as starting materials. Single crystals were grown using acetone as a solvent .
- Results or Outcomes: The crystal structure of BDB was confirmed using single crystal X-ray diffractions. The compound crystallizes in the monoclinic system with space group P2 1 /c .
3. Synthesis of Gold Nanoparticles
- Application Summary: 2,3-Dinitrobenzoic acid is used in the synthesis of highly stabilized gold nanoparticles (AuNPs) .
- Methods of Application: Monodispersed AuNPs were synthesized using stabilized ligands including 2,3-dinitrobenzoic acid and sodium acetate, dispersible in aqueous media .
- Results or Outcomes: The synthesized AuNPs were characterized using UV–Vis spectroscopy to evaluate their surface plasmon resonance (SPR) absorption in a wavelength range of 500–650 nm .
4. Interaction with Bovine Serum Albumin
- Application Summary: 2,3-Dinitrobenzoic acid is used to study its interaction with bovine serum albumin (BSA) .
- Methods of Application: The interaction was studied by analyzing fluorescence spectra and fluorescence intensity .
- Results or Outcomes: It was observed that 2,3-dinitrobenzoic acid had a strong ability to quench the intrinsic fluorescence of BSA through a static quenching process .
5. Identification of Alcohol Components in Esters
- Application Summary: 2,3-Dinitrobenzoic acid is used by chemists to identify alcohol components in esters .
- Methods of Application: The substance to be analyzed is reacted with 2,3-dinitrobenzoic acid in the presence of sulfuric acid in order to form a derivative .
- Results or Outcomes: Many substances that are liquid or have a low melting point are converted to easily crystallized derivatives with sharp melting points .
6. Fluorometric Analysis of Creatinine
- Application Summary: 2,3-Dinitrobenzoic acid is used in the fluorometric analysis of creatinine .
- Methods of Application: The specific method of application is not mentioned in the source .
- Results or Outcomes: The specific results or outcomes are not mentioned in the source .
7. Corrosion Inhibitor
- Application Summary: 3,5-Dinitrobenzoic acid is an organic chemical that is an important corrosion inhibitor .
- Methods of Application: The specific method of application is not mentioned in the source .
- Results or Outcomes: The specific results or outcomes are not mentioned in the source .
8. Photography
Safety And Hazards
特性
IUPAC Name |
2,3-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSBTDBGTNZOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50934265 | |
| Record name | 2,3-Dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dinitrobenzoic acid | |
CAS RN |
15147-64-5 | |
| Record name | 15147-64-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50934265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)

